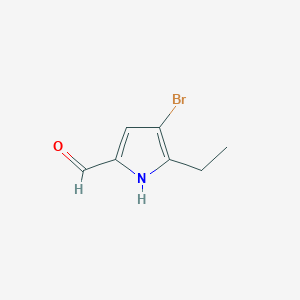

4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C7H8BrNO/c1-2-7-6(8)3-5(4-10)9-7/h3-4,9H,2H2,1H3 |

InChI Key |

SMZASRHBOZVRAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(N1)C=O)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Insights of 4 Bromo 5 Ethyl 1h Pyrrole 2 Carbaldehyde and Derived Systems

Transformations of the Aldehyde Functional Group

The aldehyde at the C2 position of the pyrrole (B145914) ring is a primary site for reactivity. Its electrophilic carbon is a target for nucleophiles, and its oxidation state allows for both reduction to an alcohol and oxidation to a carboxylic acid.

Nucleophilic Additions and Condensation Reactions (e.g., Imine Formation)

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl group through protonation of the oxygen atom.

A significant class of reactions involving the aldehyde group is condensation with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis, yields the final imine product. Pyrrole-2-carboxaldehydes are known to undergo such condensation reactions to create more complex molecular scaffolds. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Products

| Reactant | Nucleophile/Reagent | Product Type |

| 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone |

| This compound | Hydroxylamine (H₂NOH) | Oxime |

| This compound | Grignard Reagent (R-MgBr) | Secondary Alcohol |

The formation of oximes from pyrrole-2-carboxaldehydes has been utilized as a step in converting the aldehyde group into a nitrile (cyano) group after dehydration with acetic anhydride. cdnsciencepub.com

Reductions to Corresponding Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol, (4-bromo-5-ethyl-1H-pyrrol-2-yl)methanol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.com This reagent is a source of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which provides a proton to neutralize the resulting alkoxide intermediate. masterorganicchemistry.comrsc.org

This reduction is generally chemoselective, meaning NaBH₄ will reduce aldehydes and ketones but typically not less reactive carbonyl derivatives like esters or amides under standard conditions. masterorganicchemistry.com

It is also noteworthy that catalytic hydrogenation can be used to reduce the aldehyde. However, this method can also lead to the removal of the bromine atom from the pyrrole ring, a process known as hydrogenolysis. cdnsciencepub.comresearchgate.net The 5-bromo substituent is generally removed more rapidly than a 4-bromo substituent. cdnsciencepub.com

Oxidations to Corresponding Carboxylic Acids

The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-bromo-5-ethyl-1H-pyrrole-2-carboxylic acid. This transformation is a common process in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).

The synthesis of pyrrole-2-carbaldehydes through certain oxidative methods must be carefully controlled to prevent further oxidation to the carboxylic acid. organic-chemistry.org The resulting pyrrole-2-carboxylic acid derivatives are stable compounds and have been utilized as ligands in copper-catalyzed cross-coupling reactions. nih.gov

Reactivity of the Carbon-Bromine Bond

The bromine atom at the C4 position of the pyrrole ring offers another avenue for synthetic modification. While nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally challenging, the C-Br bond can be activated for substitution or used to generate organometallic intermediates.

Substitution Reactions with Nucleophiles

Direct nucleophilic aromatic substitution (SNAr) of the bromine on the pyrrole ring is generally difficult. cdnsciencepub.comresearchgate.net The electron-rich nature of the pyrrole ring disfavors the addition of a nucleophile, which is a key step in the SNAr mechanism. Compared to other five-membered heterocycles like furan and thiophene, pyrrole is the least reactive towards nucleophilic substitution. edurev.in

Despite this low reactivity, substitution can be achieved under certain conditions. For instance, the displacement of bromine from brominated pyrrole-2-carboxylates by the cyanide ion (CN⁻) has been successfully accomplished, providing a route to cyanopyrroles. cdnsciencepub.comresearchgate.net This reaction likely requires forcing conditions due to the inherent lack of reactivity of the substrate. Attempts to replace the bromine with a methoxy group by reacting a monobromo-2-ester with sodium methoxide in methanol were reported to be unsuccessful, highlighting the difficulty of this transformation. cdnsciencepub.com

Organometallic Reagent Generation (e.g., Lithiation)

A highly effective method for functionalizing the C-Br bond is through halogen-lithium exchange. This reaction involves treating the bromo-pyrrole with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. wikipedia.org The reaction results in the formation of a highly reactive lithiated pyrrole species and the corresponding butyl bromide.

Table 2: Halogen-Lithium Exchange Reaction

| Substrate | Reagent | Product | Byproduct |

| This compound | t-Butyllithium | 4-lithio-5-ethyl-1H-pyrrole-2-carbaldehyde | t-Butyl bromide |

This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the C4 position. Research on related 2-bromo-azafulvenes (derived from pyrrole-2-carboxaldehydes) has shown that bromine-lithium exchange with tert-butyllithium at low temperatures successfully generates the corresponding lithio species. cdnsciencepub.com This lithiated intermediate serves as a formal equivalent of a 5-lithiopyrrole-2-carboxaldehyde and reacts with electrophiles to yield a variety of 5-substituted pyrrole-2-carboxaldehydes after hydrolysis. cdnsciencepub.com This demonstrates the viability of using the C-Br bond to generate a reactive organometallic intermediate for further synthetic elaboration.

Participation in Cross-Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This functionalization is crucial for the synthesis of more complex pyrrolic structures. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds. In the context of brominated pyrroles, this reaction allows for the introduction of various aryl and heteroaryl substituents. While specific studies on this compound are not extensively detailed, research on analogous 4-bromopyrrole-2-carboxylates demonstrates the feasibility of this transformation. A notable challenge in the Suzuki coupling of some 4-bromopyrroles is a competing dehalogenation side reaction. mdpi.com However, this can often be suppressed by protecting the pyrrole nitrogen, for instance with a BOC group, which can sometimes be removed under the reaction conditions. mdpi.com The regioselectivity of Suzuki couplings is predictable, with electronic differences between halogenated sites dictating the outcome in polyhalogenated systems. rsc.org

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between the brominated pyrrole and a terminal alkyne. researchgate.netnih.gov This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. researchgate.netnih.govfrontiersin.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkyne partners (Glaser coupling). researchgate.net The reactivity of the halide is a key factor, with iodides being more reactive than bromides. researchgate.netfrontiersin.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. frontiersin.org

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org This palladium-catalyzed reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine ligands has expanded the scope of this reaction to include a wide variety of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org This methodology can be applied to unprotected five-membered heterocyclic bromides, providing access to amino-substituted pyrroles that are otherwise difficult to prepare.

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies of similar brominated heterocyclic compounds.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Coupling Partner | Reference Example |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf)₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | Arylboronic acids | Coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes | Copper-free coupling of aryl bromides with phenylacetylene. |

| Buchwald-Hartwig | Pd(OAc)₂/X-Phos | KOt-Bu, LHMDS | Toluene, THF | Primary/Secondary Amines | Amination of unprotected 4-bromo-1H-imidazole with anilines. |

Reactivity of the Ethyl Group: Peripheral Functionalization Potential

The ethyl group at the C5 position of the pyrrole ring, while often considered a simple alkyl substituent, possesses a notable potential for peripheral functionalization. Its reactivity is analogous to that of a benzylic group due to its position adjacent to the electron-rich aromatic pyrrole ring. The pyrrole nucleus can stabilize radical or cationic intermediates formed at the α-carbon of the ethyl group, facilitating reactions that might not occur on a standard alkyl chain.

The electronic nature of other substituents on the pyrrole ring can modulate the reactivity of this "benzylic-like" position. Electron-donating groups on the ring would be expected to enhance the reactivity of the ethyl group by further stabilizing electron-deficient intermediates. Conversely, the presence of electron-withdrawing groups, such as the C2-formyl and C4-bromo substituents in this compound, can decrease this reactivity, leading to more stable and less susceptible alkenes if elimination were to occur. mdpi.com

Potential functionalization reactions at the ethyl group include:

Free-Radical Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) could selectively introduce a halogen at the α-position of the ethyl group. This functionalized intermediate can then be used in subsequent nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents can potentially convert the ethyl group into an acetyl group or, under more vigorous conditions, a carboxylic acid. This transformation would provide another synthetic handle for further molecular elaboration.

While specific studies on the peripheral functionalization of the ethyl group in this compound are limited, the principles of benzylic reactivity provide a clear framework for predicting its chemical behavior and exploring its synthetic utility.

Electrophilic and Nucleophilic Behavior of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a system with significant π-electron density. This makes pyrrole much more reactive than benzene in such reactions. Electrophilic attack generally occurs preferentially at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance, with three contributing structures, compared to attack at the C3 or C4 positions (β-positions), which yields an intermediate with only two resonance structures.

In this compound, the α-positions (C2 and C5) are already substituted. Therefore, any further electrophilic substitution would be directed to the sole available position, C3. The reactivity of the C3 position is influenced by the existing substituents:

Activating Groups: The nitrogen atom and the C5-ethyl group are electron-donating, increasing the electron density of the ring and activating it towards electrophilic attack.

Deactivating Groups: The C2-formyl (carboxaldehyde) and C4-bromo groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution.

The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5 in DMSO. The acidity is significantly influenced by substituents on the ring. Electron-withdrawing groups, such as the formyl and bromo groups present in this compound, increase the acidity of the N-H proton by stabilizing the resulting pyrrolide anion through inductive and resonance effects. The predicted pKa for the closely related 5-bromo-1H-pyrrole-2-carboxaldehyde is approximately 14.2.

Deprotonation of the pyrrole nitrogen is readily achieved using a moderately strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can participate in a variety of reactions, most commonly N-alkylation or N-acylation. The introduction of a functional group onto the nitrogen atom is a key step in many synthetic sequences, as it can serve as a protecting group or as a precursor for intramolecular reactions. For example, alkylation with a suitable electrophile, such as an alkyl halide or tosylate, would yield an N-substituted pyrrole, which is a critical intermediate for the cyclization reactions discussed in the following section.

Intramolecular Cyclization and Annulation Reactions Leading to Fused Heterocycles

The pyrrole-2-carbaldehyde moiety is a valuable building block for the synthesis of nitrogen-fused bicyclic systems like indolizines (pyrrolo[1,2-a]pyridines) and pyrrolo[1,2-a]pyrazines. These scaffolds are present in numerous biologically active molecules. The general strategy involves the initial functionalization of the pyrrole nitrogen, followed by an intramolecular cyclization and subsequent aromatization.

To synthesize an indolizine scaffold, the pyrrole nitrogen of a precursor like this compound would first be alkylated with a reagent containing an activated methylene group, such as ethyl bromoacetate or phenacyl bromide. The resulting N-substituted pyrrole then undergoes an intramolecular condensation reaction. Under basic conditions, the active methylene group is deprotonated, and the resulting carbanion attacks the electrophilic aldehyde carbon at the C2 position. A subsequent dehydration step leads to the formation of the fused indolizine ring system. wikipedia.org

The synthesis of pyrrolo[1,2-a]pyrazines follows a similar logic. The key intermediate is an N-substituted pyrrole bearing an amino group at the appropriate position on the side chain. For example, N-propargylated pyrrole-2-carbaldehydes can react with ammonia or primary amines. researchgate.net The reaction with ammonia leads to the formation of the pyrrolo[1,2-a]pyrazine core through a cascade of condensation, cyclization, and aromatization steps. mdpi.comresearchgate.net This transformation provides a straightforward route to these important heterocyclic systems from readily available starting materials.

Domino and Cascade Reaction Sequences

The unique structural arrangement of functional groups in this compound makes it a valuable precursor in domino and cascade reaction sequences, particularly in the synthesis of complex heterocyclic systems such as the prodigiosin alkaloids. These reactions, often initiated by a single activation event, proceed through a series of intramolecular and intermolecular transformations to rapidly build molecular complexity from simple starting materials. The interplay between the aldehyde, the bromine substituent, and the pyrrolic core dictates the reactivity and the ultimate structural outcome of these sequences.

A prominent example of a domino reaction involving this compound is its use in the acid-catalyzed condensation with a second pyrrole-containing moiety to form the characteristic tripyrrolic skeleton of prodiginines. This sequence is a cornerstone in the modular synthesis of various natural and synthetic prodigiosin analogues, which are of significant interest due to their biological activities.

The reaction is typically initiated by the protonation of the aldehyde group of this compound under acidic conditions. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an electron-rich pyrrole. The subsequent steps of the cascade, including dehydration and further condensation, lead to the formation of a dipyrromethane intermediate, which can then react with another pyrrole unit to complete the tripyrrolic system.

The following table outlines a representative domino reaction sequence for the synthesis of a prodigiosin analogue, highlighting the role of this compound as a key building block.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 1 | This compound, 2,4-dimethylpyrrole | H+, various acids (e.g., HCl, TFA) | Acyldipyrromethane intermediate | Electrophilic Aromatic Substitution |

| 2 | Acyldipyrromethane intermediate | H+, heat | Dipyrromethene | Dehydration/Condensation |

| 3 | Dipyrromethene, a third pyrrole derivative | Acid catalysis | Prodigiosin analogue | Condensation |

The mechanistic pathway of this domino reaction begins with the acid-catalyzed activation of the carbaldehyde. The resulting carbocation is then attacked by the nucleophilic C5 position of a second pyrrole, such as 2,4-dimethylpyrrole. This is followed by a series of proton transfers and the elimination of a water molecule to form a highly conjugated dipyrromethene structure. The final step of the cascade involves the reaction of this intermediate with a third pyrrole unit, often another molecule of the same pyrrole or a different derivative, to yield the final tripyrrolic prodigiosin skeleton. The bromine and ethyl groups on the initial pyrrole ring are strategically positioned to influence the electronic properties and steric interactions during the reaction sequence, as well as to provide handles for further synthetic modifications in the final product.

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Architectures

Substituted bromopyrrole aldehydes are key starting materials for building more complex heterocyclic systems. The strategic placement of the bromine atom and the aldehyde functionality allows for a range of chemical manipulations, including the generation of reactive intermediates and the construction of fused ring systems.

Azafulvenes are reactive intermediates that can be generated from pyrrole-2-carbaldehydes. While the generation of an azafulvene from 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde has not been specifically detailed, the process is well-documented for related bromo-pyrrole derivatives cdnsciencepub.com. Typically, the condensation of a pyrrole-2-carbaldehyde with a secondary amine, such as diisopropylamine, yields a 6,6-diaminofulvene, which is a stable precursor to the corresponding azafulvene cdnsciencepub.com.

These intermediates are valuable in synthesis because the bromine atom can be exchanged with lithium to create a lithiated azafulvene derivative. This species acts as a formal equivalent of a lithiated pyrrole-2-carboxaldehyde, enabling the introduction of various electrophiles at that position. Subsequent hydrolysis of the azafulvene moiety regenerates the aldehyde, yielding a diverse range of regiochemically pure substituted pyrrole-2-carbaldehydes cdnsciencepub.com. This methodology highlights the potential of this compound to serve as a precursor for various 4-substituted-5-ethyl-pyrrole-2-carbaldehydes.

The synthesis of polycyclic systems containing a pyrrole (B145914) core is a significant area of research, particularly for creating novel therapeutic agents and natural product analogues rsc.orgsemanticscholar.org. Bromo-pyrrole aldehydes are instrumental in these syntheses. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to attach aryl or other heterocyclic groups to the pyrrole ring at the position of the bromine atom scribd.comnih.gov.

An unusual dehalogenation (loss of the bromine atom) can sometimes occur during Suzuki coupling reactions of 4-bromopyrrole-2-carboxylates, but this can be suppressed by protecting the pyrrole nitrogen, for example with a tert-butyloxycarbonyl (Boc) group scribd.com. Following the coupling reaction, the aldehyde group can be used in subsequent cyclization steps to build fused ring systems. This dual reactivity makes compounds like this compound potential key intermediates for constructing complex, multi-ring heterocyclic structures.

Application in Natural Product Total Synthesis and Analog Preparation

Halogenated pyrroles are prominent structural motifs in a wide range of marine natural products, many of which exhibit potent biological activities chim.itmdpi.comnih.gov. The total synthesis of these complex molecules often relies on building blocks that are functionalized pyrrole derivatives researchgate.net.

A constitutional isomer of the title compound, 5-bromo-4-ethyl-pyrrole-2-carboxaldehyde , has been explicitly used as a crucial building block in the synthesis of prodiginines and tambjamines, which are classes of pigmented alkaloids with significant biological activities, including antimalarial, anticancer, and immunosuppressive properties nih.govbris.ac.uk. In these syntheses, the brominated pyrrole aldehyde is coupled with another pyrrole-containing fragment to construct the core structure of the natural product nih.gov. The specific substitution pattern on the starting pyrrole is critical for determining the structure and properties of the final product.

The established use of its isomer underscores the potential of this compound as a valuable precursor for the synthesis of other natural products or for the preparation of novel synthetic analogues to explore structure-activity relationships nih.govmdpi.com.

Table 1: Synthesis and Application of a Key Isomer in Natural Product Synthesis This table is based on data for the constitutional isomer, 5-bromo-4-ethyl-pyrrole-2-carboxaldehyde, as a proxy to illustrate the synthetic utility of this structural class.

| Starting Material | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 4-ethyl-pyrrole-2-carboxaldehyde | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | 5-bromo-4-ethyl-pyrrole-2-carboxaldehyde | Intermediate for prodiginine synthesis | nih.gov |

Utility as a Synthetic Intermediate for Privileged Medicinal Chemistry Scaffolds

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery nih.govnih.govmdpi.com. Pyrrole-based compounds have been developed into drugs for a wide range of conditions, including antibacterial, antiviral, anticancer, and anti-inflammatory agents nbinno.comnih.govbiolmolchem.com.

The synthetic versatility of compounds like this compound makes them attractive intermediates for creating libraries of novel compounds for biological screening. The bromine atom can be functionalized via cross-coupling reactions to introduce diverse substituents, while the aldehyde can be converted into various other functional groups or used to link the pyrrole to other molecular fragments scribd.comuctm.edu. This allows for the systematic modification of the molecule's structure to optimize its interaction with a specific biological target.

Table 2: Potential Reactions for Scaffold Development This table outlines general, well-established reactions applicable to the functional groups present in this compound.

| Reactive Site | Reaction Type | Potential Outcome | Relevance |

|---|---|---|---|

| C4-Br | Suzuki Coupling | Formation of a C-C bond with an aryl or heteroaryl group | Introduce diverse substituents for SAR studies scribd.comnih.gov |

| C4-Br | Stille Coupling | Formation of a C-C bond with an organotin reagent | Alternative to Suzuki for complex fragment coupling chim.it |

| C2-CHO | Reductive Amination | Conversion of aldehyde to an amine | Introduce basic centers, link to other molecules |

| C2-CHO | Wittig Reaction | Conversion of aldehyde to an alkene | Carbon chain extension and functionalization |

Contributions to Functional Material Design and Synthesis

Beyond pharmaceuticals, pyrrole derivatives are crucial in materials science eurekaselect.comresearchgate.net. The most well-known application is the formation of polypyrrole, an electrically conductive polymer researchgate.netnbinno.com. The properties of polypyrrole can be tuned by using substituted pyrrole monomers.

While the specific use of this compound in this context is not documented, its structure offers intriguing possibilities. The ethyl group could enhance the solubility and processability of the resulting polymer. The bromo and carbaldehyde functionalities could be used for post-polymerization modification, allowing for the covalent attachment of other molecules or for cross-linking the polymer chains. This would enable the design of functional materials with tailored properties for applications in sensors, electronics, and energy storage.

Computational and Theoretical Chemistry Studies on 4 Bromo 5 Ethyl 1h Pyrrole 2 Carbaldehyde Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. For 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde, DFT can be employed to elucidate the pathways of various reactions, such as electrophilic aromatic substitution, nucleophilic addition to the carbaldehyde group, or more complex cycloaddition reactions.

By mapping the potential energy surface, researchers can identify transition states, intermediates, and the final products of a reaction. The calculated activation energies for different possible pathways allow for the prediction of the most favorable reaction route under specific conditions. For instance, DFT calculations can determine the regioselectivity of further substitution on the pyrrole (B145914) ring, predicting whether an incoming electrophile would favor addition at the C3 position. These calculations would involve optimizing the geometries of reactants, transition states, and products and computing their corresponding energies. The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to provide a more realistic representation of the reaction environment.

A hypothetical DFT study on the nitration of this compound might yield the following data, indicating the preferred reaction pathway:

| Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Outcome |

| Nitration at C3 | 15.2 | -5.8 | Kinetically and thermodynamically favored |

| Nitration at N1 | 25.7 | 2.1 | Kinetically and thermodynamically disfavored |

Such theoretical investigations provide a mechanistic understanding that is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving this compound.

Molecular Docking and Dynamics Simulations for Chemical Interaction Analysis

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable. nih.govntu.edu.sg These methods are used to predict how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein. nih.govntu.edu.sg

Molecular docking algorithms predict the preferred orientation of the ligand when bound to a target protein, as well as the binding affinity. computabio.com This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field. nottingham.ac.uk For this compound, docking studies could be performed against a range of protein targets, such as kinases or enzymes involved in metabolic pathways, to identify potential biological targets.

Following docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations provide a detailed picture of the dynamic behavior of the complex, including conformational changes in both the ligand and the protein, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.govnih.gov

A hypothetical molecular docking and MD simulation study of this compound against a hypothetical protein kinase might produce the following results:

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS78, GLU95, LEU130 |

| Predominant Interaction Types | Hydrogen bond with LYS78, Halogen bond with GLU95, Hydrophobic interactions with LEU130 |

| RMSD of Ligand during MD (Å) | 1.2 ± 0.3 |

| Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | -12.3 |

These computational analyses are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. computabio.comrsc.org

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.govgoodreads.combpasjournals.com These models are built by correlating variations in the biological activity or property with changes in molecular descriptors.

For this compound, a QSAR study would involve a dataset of structurally related pyrrole derivatives with known biological activities. Molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new compounds, including this compound.

A hypothetical QSAR model for the anti-proliferative activity of a series of substituted pyrroles might be represented by the following equation:

pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + 2.1

Based on the calculated descriptors for this compound, this model could then be used to predict its anti-proliferative activity.

| Descriptor | Calculated Value for this compound |

| LogP | 2.8 |

| Molecular Weight | 216.06 g/mol |

| Dipole Moment | 3.5 D |

| Predicted pIC50 | 6.4 |

QSAR studies are valuable for guiding the synthesis of new derivatives with potentially improved activity by identifying the key structural features that influence the desired biological effect. tandfonline.com

Electronic Structure and Aromaticity Investigations

The electronic structure and aromaticity of this compound are fundamental to its reactivity and physicochemical properties. Computational methods can provide detailed insights into these aspects. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and various aromaticity indices can be calculated.

The presence of the bromine atom, the ethyl group, and the carbaldehyde group on the pyrrole ring will influence its electronic properties. The bromine atom, being electronegative, will have an electron-withdrawing inductive effect, while the ethyl group is electron-donating. The carbaldehyde group is a strong electron-withdrawing group. DFT calculations can quantify these effects on the electron density distribution and the energies of the molecular orbitals.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. pharmaguideline.com For this compound, various indices can be calculated to quantify its aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity.

A hypothetical computational analysis of the electronic properties and aromaticity of this compound could yield the following data:

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| NICS(0) | -12.5 ppm | Indicates a significant degree of aromaticity |

| NICS(1) | -15.2 ppm | Aromatic character above the ring plane |

These theoretical investigations into the electronic structure and aromaticity provide a fundamental understanding of the chemical nature of this compound, which underpins its behavior in chemical reactions and biological systems.

Emerging Research Directions and Future Challenges

Development of Atom-Economical and Sustainable Synthetic Methodologies

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient methods for constructing complex molecules. lucp.net For polysubstituted pyrroles like 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde, future research will undoubtedly focus on atom-economical and sustainable synthetic strategies. mdpi.comnih.gov

Current trends are moving away from traditional, often harsh, condensation reactions towards greener alternatives. lucp.net This includes the use of solid acid catalysts like K-10 montmorillonite, which can facilitate solvent-free reactions, thereby reducing waste. acs.org Iron-catalyzed syntheses are also gaining traction as a more sustainable alternative to precious metal catalysts. nih.govbohrium.com These methods often proceed via hydrogen autotransfer or dehydrogenative coupling, producing water as the main byproduct. nih.gov

Future synthetic routes towards this compound could leverage these principles. For instance, a multicomponent reaction could be envisioned, combining simpler, readily available starting materials in a one-pot process. Such an approach would be highly atom-economical, incorporating all or most of the atoms from the reactants into the final product. mdpi.comnih.govscispace.com Microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. acs.org

Table 1: Comparison of Traditional vs. Sustainable Pyrrole (B145914) Synthesis Methodologies

| Feature | Traditional Methods (e.g., Paal-Knorr) | Emerging Sustainable Methods |

| Catalyst | Often requires strong acids | Solid acids, iron complexes, biocatalysts |

| Solvent | High-boiling organic solvents | Green solvents (e.g., water, ethanol) or solvent-free |

| Byproducts | Often stoichiometric inorganic salts | Water, hydrogen gas |

| Energy Input | Prolonged heating | Microwave irradiation, lower temperatures |

| Atom Economy | Moderate to low | High |

Chemo- and Regioselective Functionalization of Intricate Pyrrole Substrates

The structure of this compound presents a fascinating challenge in terms of selective functionalization. The pyrrole ring is adorned with three distinct functional groups: a bromine atom, an ethyl group, and a carbaldehyde. Each of these sites offers a different handle for further chemical transformations, and the ability to selectively modify one without affecting the others is crucial for its use as a versatile building block. researchgate.net

The bromine atom at the 4-position is a prime candidate for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or other functional groups. anu.edu.auresearchgate.net The carbaldehyde at the 2-position, on the other hand, can undergo a plethora of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines or other nucleophiles. nih.govresearchgate.netrsc.org The ethyl group at the 5-position, while less reactive, could potentially be functionalized through C-H activation strategies.

A key challenge lies in achieving high chemo- and regioselectivity. For instance, in a reaction with an organometallic reagent, will it add to the carbaldehyde or participate in a cross-coupling reaction at the bromine site? The choice of catalyst, ligands, and reaction conditions will be paramount in directing the outcome of such transformations. rsc.org The development of orthogonal protection-deprotection strategies for the different functional groups will also be a critical area of research.

Innovation in Catalytic Systems for Pyrrole Transformations

The successful functionalization of this compound will heavily rely on advancements in catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are well-established for aryl halides and will be directly applicable to the bromopyrrole core. anu.edu.auresearchgate.net However, future research will likely focus on developing more sustainable and cost-effective catalytic systems using earth-abundant metals like nickel or copper. acs.orgresearchgate.net

The design of novel ligands will also play a crucial role. Pincer ligands, for example, have shown great promise in stabilizing metal centers and promoting challenging catalytic transformations. acs.orgresearchgate.net For the target molecule, a catalytic system that can differentiate between the C-Br bond and the C-H bonds of the ethyl group or the pyrrole ring would be highly valuable.

Furthermore, the development of catalysts for one-pot, sequential reactions would be a significant advancement. nih.gov Imagine a process where a single catalyst, or a combination of compatible catalysts, could first facilitate a cross-coupling at the bromine position and then, under slightly modified conditions, catalyze a condensation reaction at the carbaldehyde. Such tandem catalytic processes would greatly enhance the efficiency of synthesizing complex molecules from the this compound scaffold.

Table 2: Potential Catalytic Transformations of this compound

| Position | Functional Group | Potential Catalytic Reaction | Catalyst Example |

| 4 | Bromo | Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄ |

| 4 | Bromo | C-S Cross-Coupling | Ni(II) PNP pincer complexes |

| 2 | Carbaldehyde | Reduction to Alcohol | NaBH₄ with a phase-transfer catalyst |

| 2 | Carbaldehyde | Condensation with Amines | Acid or base catalysis |

| 5 | Ethyl (C-H) | C-H Arylation | Pd(OAc)₂ |

Exploration of Novel Reactivity Modalities

Beyond established catalytic methods, the exploration of novel reactivity modalities could unlock new avenues for the functionalization of this compound. Photoredox catalysis, for example, has emerged as a powerful tool for forging new bonds under mild conditions and could potentially be used to activate the C-Br bond or even C-H bonds on the pyrrole ring or the ethyl substituent.

Biocatalysis, using enzymes to perform highly selective transformations, is another exciting frontier. An engineered enzyme could, for instance, selectively oxidize the carbaldehyde to a carboxylic acid without affecting the rest of the molecule, or even hydroxylate the ethyl group.

Furthermore, the concept of "pyrrole dance" chemistry, an anionic Fries rearrangement, could potentially be explored to migrate acyl groups around the pyrrole ring, although the substitution pattern of the target molecule might influence the feasibility of such a reaction. rsc.org The generation of lithiated pyrrole species is another powerful strategy for introducing a variety of electrophiles. cdnsciencepub.com Developing a method to selectively generate a lithiated species at a specific position on the this compound ring would be a significant synthetic achievement.

Design of New Chemical Entities Utilizing the Functionalized Pyrrole Core

Ultimately, the value of this compound lies in its potential as a scaffold for the design of new chemical entities with valuable properties. nih.govmdpi.comnih.gov The pyrrole ring is a privileged structure in drug discovery, appearing in numerous approved drugs. mdpi.comeurekaselect.com The specific substitution pattern of this molecule offers a unique three-dimensional arrangement of functional groups that can be tailored to interact with biological targets.

For example, the carbaldehyde could be used to form a Schiff base with an amino group in a protein's active site, while the substituent introduced at the bromine position could be designed to occupy a hydrophobic pocket. The ethyl group provides steric bulk and lipophilicity, which can be important for tuning the pharmacokinetic properties of a drug candidate.

In materials science, highly functionalized pyrroles can be used as monomers for the synthesis of conductive polymers or as building blocks for novel dyes and sensors. The bromine atom allows for the incorporation of the pyrrole unit into larger conjugated systems, while the carbaldehyde can be used to anchor the molecule to a surface or to another molecule. The possibilities for creating new and innovative molecules based on this versatile scaffold are vast and represent a significant future challenge and opportunity for chemists.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-ethyl-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrole-2-carbaldehyde derivatives often involves halogenation and alkylation steps. A transition metal-free approach, as described for analogous 5-ethynylpyrrole-2-carbaldehydes, can be adapted by substituting reagents to introduce bromine and ethyl groups at specific positions. For example:

- Halogenation: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to brominate the pyrrole ring selectively .

- Alkylation: Introduce the ethyl group via Friedel-Crafts alkylation using ethyl bromide and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Optimization: Yield improvements (up to 85%) are achievable by controlling temperature (20–25°C) and stoichiometry (1:1.2 substrate-to-alkylating agent ratio) .

Q. How should researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for aldehydic proton resonance at δ 9.8–10.2 ppm and pyrrole ring protons (δ 6.5–7.2 ppm). The ethyl group appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–2.7 ppm, CH₂) .

- ¹³C NMR: Confirm the aldehyde carbon (δ 190–195 ppm) and bromine-induced deshielding of adjacent carbons .

- Mass Spectrometry (MS): Expect molecular ion peaks at m/z 231 [M]⁺ (C₇H₇BrNO) with isotopic patterns consistent with bromine.

- HPLC: Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) and detect trace impurities .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent aldol condensation or oxidation of the aldehyde group .

- Handling: Avoid exposure to moisture and strong acids/bases. Use gloveboxes for air-sensitive reactions.

- Decomposition Signs: Discoloration (yellow to brown) indicates degradation; validate stability via periodic TLC or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during bromination or alkylation of the pyrrole ring?

Methodological Answer: Regioselectivity challenges arise due to the electron-rich pyrrole ring. Strategies include:

- Directing Groups: Temporarily introduce protecting groups (e.g., SEM or Boc) to steer bromination/alkylation to the desired position .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites based on Fukui indices .

- Experimental Validation: Compare NMR data of intermediates with literature values for analogous compounds (e.g., ethyl 4-bromopyrrole-2-carboxylate ).

Q. What mechanistic insights explain side-product formation in the synthesis of this compound, and how can they be mitigated?

Methodological Answer: Common side products include:

- Di-brominated Derivatives: Caused by excess NBS or prolonged reaction times. Mitigate via controlled reagent addition and monitoring by TLC .

- Oxidation Byproducts: Aldehyde oxidation to carboxylic acid under aerobic conditions. Use inert atmospheres and antioxidants (e.g., BHT) .

- Ethylation Isomers: Optimize Lewis acid concentration (AlCl₃ ≤ 10 mol%) to favor mono-alkylation .

Q. How can this compound serve as a precursor in drug discovery or materials science?

Methodological Answer:

- Pharmaceutical Intermediates: The aldehyde group enables condensation reactions to form Schiff bases for antimicrobial or anticancer agents (e.g., pyrazole-carbothioamide derivatives ).

- Coordination Chemistry: Use as a ligand for transition metals (e.g., Pd or Cu) in catalysis, leveraging the pyrrole’s π-electron system .

- Polymer Synthesis: Incorporate into conjugated polymers for optoelectronic materials via Suzuki-Miyaura coupling .

Q. What advanced techniques are recommended for studying its reactivity in cross-coupling reactions?

Methodological Answer:

- Palladium-Catalyzed Couplings: Optimize Buchwald-Hartwig amination or Sonogashira coupling using Pd(OAc)₂/XPhos (yield >80% in toluene at 110°C) .

- Kinetic Studies: Employ in situ IR or NMR to monitor reaction progress and identify intermediates .

- Computational Analysis: Map reaction pathways using software like Schrödinger Suite to predict activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.